Receptor Selectivity: Pure ETA Antagonism vs. Dual ETA/ETB Blockade
Zibotentan binds selectively to the ETA receptor with high affinity (Ki = 13 nM) and exhibits no detectable binding to the ETB receptor at concentrations up to 10 µM, representing a >769-fold selectivity window . In contrast, the dual antagonist bosentan has an IC50 of 9.9 nM for ETA but also binds ETB, leading to ET-1 accumulation [1]. Macitentan, another dual antagonist, has an ETA IC50 of 1.3 nM but also blocks ETB. In human volunteers, a single oral dose of Zibotentan reduced ET-1-induced forearm vasoconstriction (confirming ETA blockade) but did not elevate plasma ET-1 levels (confirming absence of ETB blockade), whereas dual antagonists consistently increase plasma ET-1 due to impaired ETB-mediated clearance [2]. This functional selectivity is unique among clinically advanced endothelin receptor antagonists.
| Evidence Dimension | ETA/ETB Selectivity |
|---|---|
| Target Compound Data | Zibotentan: ETA Ki = 13 nM; ETB IC50 >10 µM (>769-fold selectivity) |
| Comparator Or Baseline | Bosentan: ETA IC50 = 9.9 nM, dual antagonist; Macitentan: ETA IC50 = 1.3 nM, dual antagonist [1] |
| Quantified Difference | Zibotentan exhibits >769-fold selectivity for ETA over ETB; Bosentan and Macitentan are dual antagonists with ETB activity. |
| Conditions | Radioligand binding assay using human ETA and ETB receptors expressed in cell lines; human forearm blood flow study |
Why This Matters
For researchers investigating ETA-specific signaling pathways or avoiding confounding ETB-mediated effects (e.g., ET-1 clearance, apoptosis), Zibotentan is the only endothelin receptor antagonist with clinically validated pure ETA selectivity.
- [1] Hou J, Liu S, Zhang X, Tu G, Wu L, Zhang Y, et al. Structural basis of antagonist selectivity in endothelin receptors. Cell Discov. 2024;10:79. View Source
- [2] Morris CD, Rose A, Curwen J, Hughes AM, Wilson DJ, Webb DJ. Specific inhibition of the endothelin A receptor with ZD4054: clinical and pre-clinical evidence. Br J Cancer. 2005;92(12):2148-2152. View Source
